molecular formula C26H21NO3S B281677 N-(7,8,9,10-TETRAHYDROBENZO[B]NAPHTHO[2,1-D]FURAN-5-YL)-2-NAPHTHALENESULFONAMIDE

N-(7,8,9,10-TETRAHYDROBENZO[B]NAPHTHO[2,1-D]FURAN-5-YL)-2-NAPHTHALENESULFONAMIDE

Cat. No.: B281677
M. Wt: 427.5 g/mol
InChI Key: ZVIOPFPWHPKWNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7,8,9,10-TETRAHYDROBENZO[B]NAPHTHO[2,1-D]FURAN-5-YL)-2-NAPHTHALENESULFONAMIDE is a complex organic compound with a unique structure that combines elements of benzo, naphtho, and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7,8,9,10-TETRAHYDROBENZO[B]NAPHTHO[2,1-D]FURAN-5-YL)-2-NAPHTHALENESULFONAMIDE typically involves multi-step organic reactions. One common approach is the cyclization of 1-naphthol with 1,3-cyclohexadiene in the presence of a catalyst, followed by sulfonation with naphthalene-2-sulfonyl chloride . The reaction conditions often require an inert atmosphere, controlled temperature, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(7,8,9,10-TETRAHYDROBENZO[B]NAPHTHO[2,1-D]FURAN-5-YL)-2-NAPHTHALENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce halogenated or alkylated derivatives.

Scientific Research Applications

N-(7,8,9,10-TETRAHYDROBENZO[B]NAPHTHO[2,1-D]FURAN-5-YL)-2-NAPHTHALENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(7,8,9,10-TETRAHYDROBENZO[B]NAPHTHO[2,1-D]FURAN-5-YL)-2-NAPHTHALENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(7,8,9,10-TETRAHYDROBENZO[B]NAPHTHO[2,1-D]FURAN-5-YL)-2-NAPHTHALENESULFONAMIDE is unique due to its complex structure, which combines multiple aromatic rings and a sulfonamide group

Properties

Molecular Formula

C26H21NO3S

Molecular Weight

427.5 g/mol

IUPAC Name

N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)naphthalene-2-sulfonamide

InChI

InChI=1S/C26H21NO3S/c28-31(29,19-14-13-17-7-1-2-8-18(17)15-19)27-24-16-23-21-10-5-6-12-25(21)30-26(23)22-11-4-3-9-20(22)24/h1-4,7-9,11,13-16,27H,5-6,10,12H2

InChI Key

ZVIOPFPWHPKWNY-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC6=CC=CC=C6C=C5

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC6=CC=CC=C6C=C5

Origin of Product

United States

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